molecular formula C17H21N3O B11816232 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11816232
M. Wt: 283.37 g/mol
InChI Key: ZUXDOOYNPMGSNG-UHFFFAOYSA-N
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Description

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrole and pyridine ring system

Preparation Methods

The synthesis of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the pyrrole and pyridine intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve more scalable processes, optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA-binding activities of specific proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrrole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with a similar structure exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Research has also indicated that certain pyrrole-containing compounds may possess neuroprotective properties. In a study focusing on neuroinflammation and neurodegenerative diseases, derivatives were found to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathology of Alzheimer's disease. The inhibition of nSMase2 activity correlated with reduced exosome release from neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Structural ModificationEffect on Activity
Substitution on the pyridine ringIncreased anticancer potency
Variation in the alkyl chain lengthAltered pharmacokinetic properties
Presence of electron-donating groupsEnhanced neuroprotective effects

These modifications allow for fine-tuning of the compound's biological profile, making it a versatile candidate for further drug development.

Study 1: Anticancer Evaluation

In a preclinical evaluation, a series of pyrrole derivatives including this compound were tested against multiple cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values ranging from 10 to 50 µM, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Mechanism

A recent study explored the neuroprotective effects of pyrrole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in significant improvements in cognitive function and reduced levels of inflammatory markers in the brain. This suggests that targeting nSMase2 could be a viable strategy for developing treatments for neurodegenerative diseases .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-[2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H21N3O/c1-12-6-7-13(2)20(12)17-9-8-15(11-18-17)16-5-4-10-19(16)14(3)21/h6-9,11,16H,4-5,10H2,1-3H3

InChI Key

ZUXDOOYNPMGSNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3C(=O)C)C

Origin of Product

United States

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